Paeoniflorin sulfite
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Overview
Description
Paeoniflorin sulfite is a derivative of paeoniflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora, a traditional Chinese medicinal plant . This compound is formed during the sulfur fumigation process of Paeoniae Radix Alba . This compound has garnered interest due to its potential pharmacological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Paeoniflorin sulfite is typically synthesized through the sulfur fumigation of paeoniflorin. The process involves exposing paeoniflorin to sulfur dioxide, which leads to the formation of the sulfite derivative . The reaction conditions include controlled temperature and humidity to ensure the efficient conversion of paeoniflorin to this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade sulfur dioxide and controlled environmental conditions to achieve high yields of this compound .
Chemical Reactions Analysis
Types of Reactions
Paeoniflorin sulfite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert this compound back to paeoniflorin.
Substitution: Nucleophilic substitution reactions can replace the sulfite group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Paeoniflorin.
Substitution: Various substituted paeoniflorin derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Paeoniflorin sulfite exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Neuroprotective: Modulates signaling pathways involved in neuronal survival and function
Comparison with Similar Compounds
Similar Compounds
Paeoniflorin: The parent compound, known for its wide range of pharmacological activities.
Paeonol: A phenolic ketone with anti-inflammatory and analgesic properties.
Uniqueness
Paeoniflorin sulfite is unique due to its formation through sulfur fumigation and its distinct pharmacological profile. It combines the beneficial properties of paeoniflorin with additional effects conferred by the sulfite group, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C23H28O13S |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(1R,2S,3R,5R,6S,8S)-8-methyl-6-sulfinooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H28O13S/c1-20-9-22(36-37(29)30)13-7-23(20,33-18-16(27)15(26)14(25)12(8-24)32-18)21(13,19(34-20)35-22)10-31-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27H,7-10H2,1H3,(H,29,30)/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22+,23+/m1/s1 |
InChI Key |
VOLJTHZHUMLHDS-HEQFYZJVSA-N |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OS(=O)O |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)OS(=O)O |
Origin of Product |
United States |
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